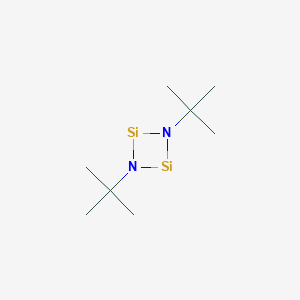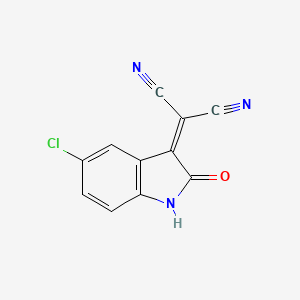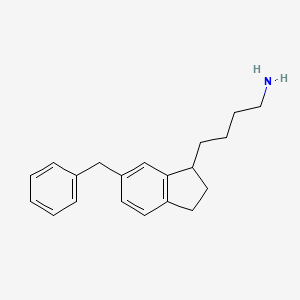
Methanimidamide, N'-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- is a synthetic organic compound characterized by the presence of a methanimidamide group attached to a dichloroethenylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloro-4-ethenylphenylamine and dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- has several scientific research applications, including:
Medicinal Chemistry: The compound may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Materials Science: It can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Biological Studies:
Mechanism of Action
The mechanism by which Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- exerts its effects involves interactions with molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to receptors on cell surfaces, triggering signaling cascades.
DNA Interaction: The compound could interact with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Methanimidamide, N’-(2,6-dichlorophenyl)-N,N-dimethyl-: Similar structure but lacks the ethenyl group.
Methanimidamide, N’-(2,6-dichloro-4-methylphenyl)-N,N-dimethyl-: Similar structure with a methyl group instead of an ethenyl group.
Uniqueness
Methanimidamide, N’-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethyl- is unique due to the presence of the ethenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
193695-63-5 |
|---|---|
Molecular Formula |
C11H12Cl2N2 |
Molecular Weight |
243.13 g/mol |
IUPAC Name |
N'-(2,6-dichloro-4-ethenylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H12Cl2N2/c1-4-8-5-9(12)11(10(13)6-8)14-7-15(2)3/h4-7H,1H2,2-3H3 |
InChI Key |
LJZOFDVDSSBTOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=C(C=C(C=C1Cl)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


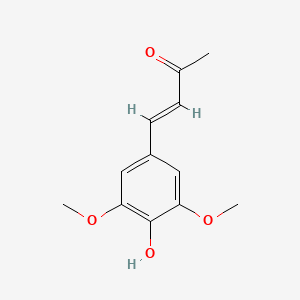
![Pyridinium, 2,2'-[1,5-pentanediylbis(thio)]bis[1-methyl-](/img/structure/B12570265.png)
![5-[(2-Chloroethyl)sulfanyl]pentanoic acid](/img/structure/B12570273.png)

![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B12570283.png)
![3-[3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B12570289.png)
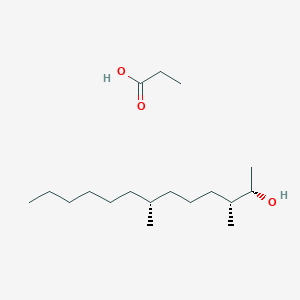
![3-{2-[(Methanesulfonyl)amino]-2-oxoethyl}-2-methyl-1,3-benzothiazol-3-ium chloride](/img/structure/B12570307.png)

